molecular formula C16H18N2O3S2 B7558596 N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No. B7558596
M. Wt: 350.5 g/mol
InChI Key: WSOYGAXRGJOWPP-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as DT-13, is a novel compound that has attracted significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that was first synthesized in 2013 by a group of Chinese researchers. Since then, several studies have been conducted to investigate the potential applications of DT-13 in various fields.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have potential therapeutic applications in various fields. Several studies have investigated the anticancer activity of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has also been shown to have anti-inflammatory and immunomodulatory activities. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also modulate the function of immune cells, such as T cells and macrophages, to enhance the immune response.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is not fully understood. However, several studies have suggested that N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its biological activities by modulating various signaling pathways. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also activate the JNK signaling pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis in cancer cells. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also inhibit the production of pro-inflammatory cytokines and chemokines and modulate the function of immune cells in inflammatory diseases. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also regulate energy metabolism and cell growth by activating the AMPK signaling pathway.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is also stable under various conditions and can be stored for a long time without degradation. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is also relatively non-toxic and can be used at high concentrations without causing significant cell damage.
However, N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide also has some limitations for lab experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has poor solubility in water, which can limit its use in in vitro experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also undergo metabolic degradation in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has significant potential for future research and development. Several areas of research could be explored to further understand the biological activities of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its potential therapeutic applications.
1. Investigation of the mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Further studies could be conducted to elucidate the molecular mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its interaction with various signaling pathways.
2. Optimization of the synthesis method: The synthesis method of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide could be optimized to improve the yield and purity of the compound.
3. Development of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives: N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives could be synthesized and evaluated for their biological activities and pharmacokinetic properties.
4. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in vivo.
5. Investigation of the potential applications of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in other fields: N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide could be evaluated for its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a novel compound that has significant potential for therapeutic applications. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have anticancer, anti-inflammatory, and immunomodulatory activities. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its biological activities by modulating various signaling pathways. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biological activities of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its potential therapeutic applications.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic compound that is prepared by the reaction of 2-(4-(2-methyl-1,3-thiazol-4-yl)phenyl)acetic acid with 1,3-dithiolane-2-thione in the presence of a base. The reaction proceeds smoothly to yield N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in good yield and purity. The synthesis method has been optimized to improve the yield and purity of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-17-15(9-22-11)13-4-2-12(3-5-13)8-16(19)18-14-6-7-23(20,21)10-14/h2-5,9,14H,6-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOYGAXRGJOWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

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